molecular formula C19H22N4O5S2 B2876593 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-71-5

6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2876593
CAS RN: 449769-71-5
M. Wt: 450.53
InChI Key: ZTZIQLDXFMYIRR-UHFFFAOYSA-N
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Description

6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O5S2 and its molecular weight is 450.53. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed new pyridothienopyrimidines and pyridothienotriazines showcasing antimicrobial activities. These compounds, derived from acetyl-amino thienopyridine carboxamides, have been tested in vitro, revealing promising antimicrobial properties against a range of bacterial strains. This synthesis pathway opens avenues for the creation of new antimicrobial agents with potential applications in combating resistant bacterial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Anticancer and Anti-inflammatory Potential

The compound's derivatives have been synthesized and assessed for their anti-inflammatory and anticancer activities. Initial findings suggest that these derivatives may inhibit certain cellular processes, potentially offering new therapeutic strategies for treating inflammation and cancer. This research underscores the compound's versatility and its potential as a scaffold for developing new pharmacological agents (Chiriapkin et al., 2021).

Novel Material Synthesis

In the realm of materials science, the compound's derivatives have contributed to the synthesis of new polyamides and other polymers with specific properties, such as enhanced thermal stability and luminescence. These materials are of interest for various applications, including electronics and photonics, highlighting the compound's utility beyond pharmaceuticals (Faghihi & Mozaffari, 2008).

Mechanistic Insights and Chemical Interactions

Research has also focused on understanding the chemical mechanisms underlying the synthesis of the compound's derivatives, providing valuable insights into the molecular interactions and reactions involved. This knowledge is crucial for refining synthetic approaches and for the design of compounds with tailored properties for specific applications (Guleli et al., 2019).

properties

IUPAC Name

6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S2/c1-11(24)23-9-8-14-15(10-23)29-19(16(14)17(20)25)21-18(26)12-4-6-13(7-5-12)30(27,28)22(2)3/h4-7H,8-10H2,1-3H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZIQLDXFMYIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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